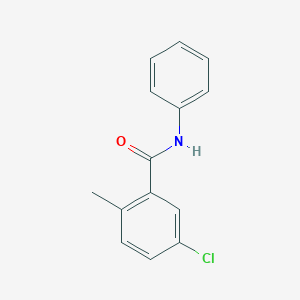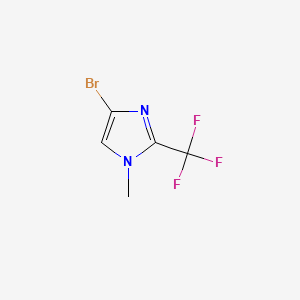
4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 4, a methyl group at position 1, and a trifluoromethyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole typically involves multistep reactions. One common method includes the bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-methyl-2-(trifluoromethyl)-1H-imidazole .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but lacks the imidazole ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a trifluoromethyl group.
Uniqueness: 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H4BrF3N2 |
|---|---|
Molekulargewicht |
229.00 g/mol |
IUPAC-Name |
4-bromo-1-methyl-2-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-2-3(6)10-4(11)5(7,8)9/h2H,1H3 |
InChI-Schlüssel |
LZDZXXZTUHRGQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


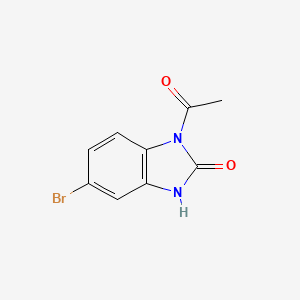

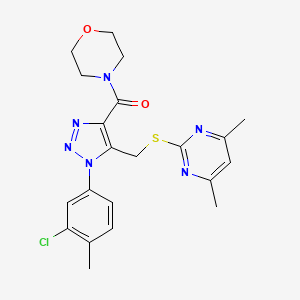
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
![8-Bromopyrido[1,2-a]benzimidazole](/img/structure/B14118055.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
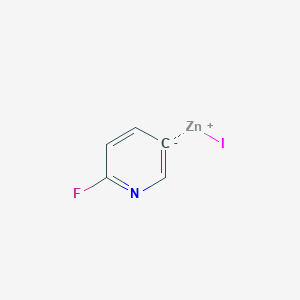

![1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene](/img/structure/B14118081.png)


![S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B14118105.png)
